2,3-Dibromohexane
Overview
Description
2,3-Dibromohexane is an organic compound with the molecular formula C6H12Br2. It is a dibromo derivative of hexane, where two bromine atoms are attached to the second and third carbon atoms in the hexane chain. This compound is known for its use in various chemical reactions and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3-Dibromohexane can be synthesized through the bromination of hexane. The process involves the addition of bromine (Br2) to hexane in the presence of a catalyst or under specific conditions that facilitate the addition of bromine atoms to the carbon chain. The reaction typically proceeds via a free radical mechanism, where the bromine molecule dissociates into bromine radicals that react with the hexane molecule.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale bromination reactors where hexane is continuously fed into the reactor along with bromine. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the product. The resulting this compound is then purified through distillation or other separation techniques.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dibromohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in this compound can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of alcohols or amines.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide can result in the formation of hexene.
Reduction Reactions: The compound can be reduced to hexane by using reducing agents such as zinc and hydrochloric acid.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) in aprotic solvents.
Reduction: Zinc (Zn) and hydrochloric acid (HCl) or other reducing agents.
Major Products Formed:
Substitution: Alcohols, amines, or other substituted hexane derivatives.
Elimination: Alkenes such as hexene.
Reduction: Hexane.
Scientific Research Applications
2,3-Dibromohexane has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it useful for introducing bromine atoms into organic frameworks.
Material Science: The compound is used in the preparation of brominated polymers and other materials with specific properties.
Pharmaceutical Research: It is employed in the synthesis of potential drug candidates and in the study of brominated compounds’ biological activities.
Chemical Analysis: this compound is used as a standard or reference compound in analytical chemistry for the calibration of instruments and validation of methods.
Mechanism of Action
The mechanism of action of 2,3-Dibromohexane in chemical reactions involves the interaction of its bromine atoms with various reagents. For example, in substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms and replace the bromine atoms. In elimination reactions, the bromine atoms are removed along with adjacent hydrogen atoms, leading to the formation of double bonds (alkenes).
Comparison with Similar Compounds
1,2-Dibromohexane: Another dibromo derivative of hexane with bromine atoms on the first and second carbon atoms.
1,3-Dibromohexane: Bromine atoms are attached to the first and third carbon atoms.
2,2-Dibromohexane: Both bromine atoms are attached to the second carbon atom.
Uniqueness of 2,3-Dibromohexane: this compound is unique due to the specific positioning of the bromine atoms on the second and third carbon atoms. This positioning influences its reactivity and the types of reactions it can undergo. For example, the vicinal (adjacent) positioning of the bromine atoms makes it particularly suitable for elimination reactions to form alkenes.
Properties
IUPAC Name |
2,3-dibromohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12Br2/c1-3-4-6(8)5(2)7/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNCACSQVNDLSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(C)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Br2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40334856 | |
Record name | 2,3-dibromohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6423-02-5 | |
Record name | 2,3-dibromohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40334856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dibromohexane, mixture of diastereomers | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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